

Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as a Nucleoside Antimetabolite

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B13919979

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N6,N6-Dimethyl-xylo-adenosine is a purine nucleoside analog, classified as a nucleoside antimetabolite.[1][2] Compounds within this class are known to interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation, particularly in rapidly dividing cells such as cancer cells. Adenosine analogs have also been noted for their potential to inhibit cancer progression.[1] This document provides detailed protocols for evaluating the potential of **N6,N6-Dimethyl-xylo-adenosine** as an anticancer agent, focusing on its effects on cell viability, apoptosis, and relevant signaling pathways. Due to the limited availability of specific experimental data for **N6,N6-Dimethyl-xylo-adenosine**, the quantitative data presented herein is hypothetical and serves as an illustrative example based on the known activities of similar nucleoside analogs.

Physicochemical Properties

Property	Value
Molecular Formula	C12H17N5O4[3]
Molecular Weight	295.29 g/mol [2]
CAS Number	669055-52-1[3]
Solubility	Soluble in DMSO (e.g., up to 10 mM)
Appearance	Solid[2]

Hypothetical Biological Activity Data

The following tables represent hypothetical data for the biological activity of **N6,N6-Dimethyl-xylo-adenosine** in a human cancer cell line (e.g., MCF-7 breast cancer cells). These tables are intended to serve as a template for data presentation.

Table 1: In Vitro Cytotoxicity (IC50) of **N6,N6-Dimethyl-xylo-adenosine**

Cell Line	Treatment Duration (hours)	IC50 (µM)
MCF-7	24	15.2
MCF-7	48	8.5
MCF-7	72	4.1
A549	48	12.3
HeLa	48	9.8

Table 2: Apoptosis Induction by **N6,N6-Dimethyl-xylo-adenosine** in MCF-7 Cells (48-hour treatment)

Concentration (μM)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	% Live Cells (Annexin V-/PI-)
0 (Control)	2.1	1.5	96.4
5	15.8	4.2	70.0
10	35.2	8.9	55.9
20	52.1	15.3	32.6

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimetabolite activity of **N6,N6-Dimethyl-xylo-adenosine**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **N6,N6-Dimethyl-xylo-adenosine** on cell viability by measuring the metabolic activity of the cells.[\[4\]](#)[\[5\]](#)

Materials:

- **N6,N6-Dimethyl-xylo-adenosine**
- Human cancer cell line (e.g., MCF-7)
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.[6]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **N6,N6-Dimethyl-xylo-adenosine** in culture medium and add 100 μ L to the respective wells. Include a vehicle control (medium with DMSO).
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
- After incubation, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[4]
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[5][6]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[7]
- Calculate cell viability as a percentage of the vehicle-treated control.



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MTT Assay Experimental Workflow

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with **N6,N6-Dimethyl-xylo-adenosine**.[\[8\]](#)[\[9\]](#)

Materials:

- **N6,N6-Dimethyl-xylo-adenosine**
- Human cancer cell line (e.g., MCF-7)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **N6,N6-Dimethyl-xylo-adenosine** for the desired time (e.g., 48 hours).
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[\[8\]](#)
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.[\[8\]](#)
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[10\]](#)
- Add 400 μ L of 1X Binding Buffer to each tube.[\[8\]](#)
- Analyze the cells by flow cytometry within one hour.[\[8\]](#)



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Apoptosis Assay Workflow

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of **N6,N6-Dimethyl-xylo-adenosine** on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[11][12]

Materials:

- **N6,N6-Dimethyl-xylo-adenosine**
- Human cancer cell line
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

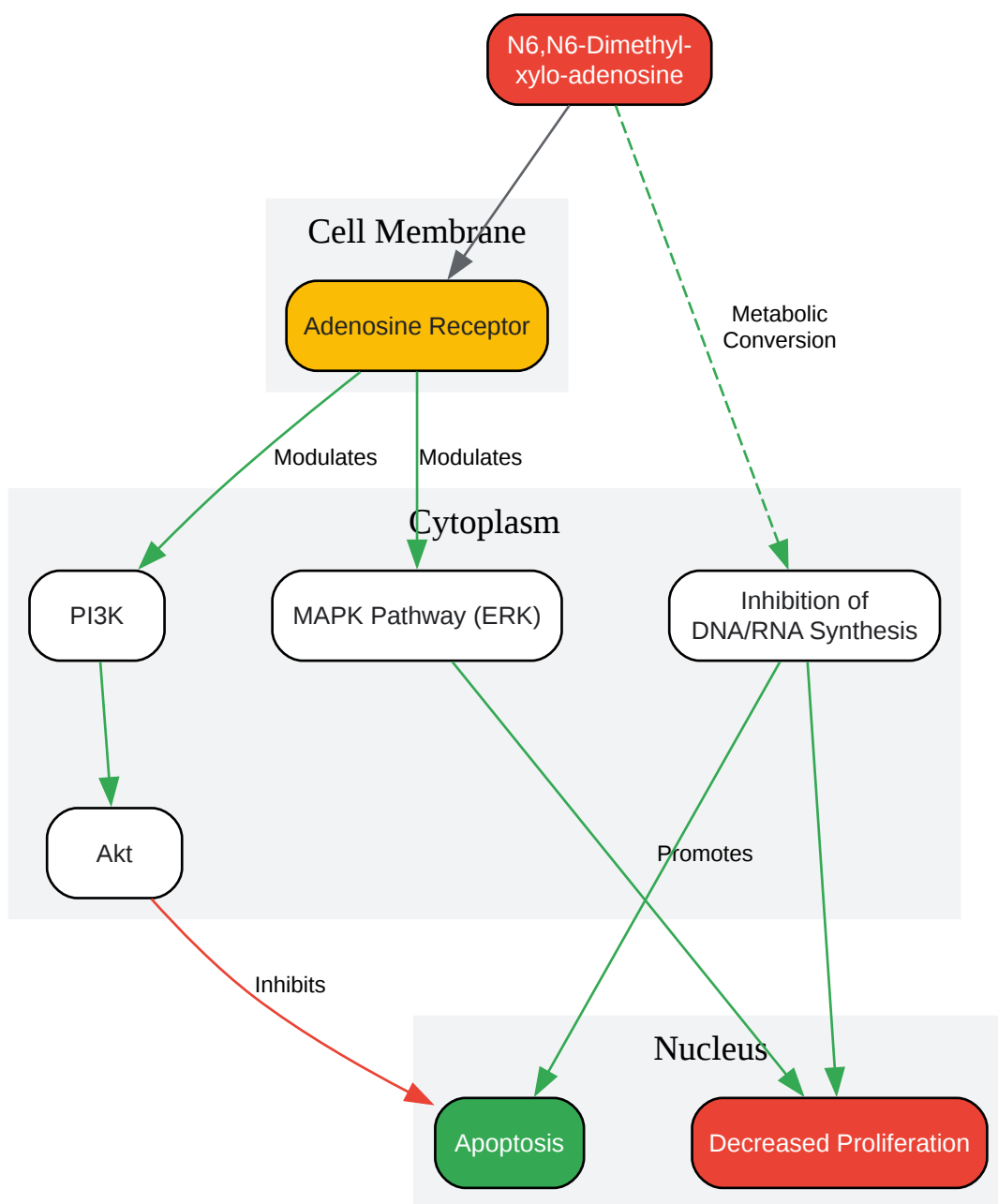
Protocol:

- Treat cells with **N6,N6-Dimethyl-xylo-adenosine** as described for the apoptosis assay.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [12]
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

Hypothetical Mechanism of Action and Signaling Pathway

As a nucleoside antimetabolite, **N6,N6-Dimethyl-xylo-adenosine** is likely to be taken up by cells and phosphorylated to its triphosphate form. This active metabolite can then compete with endogenous nucleosides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis.

Furthermore, as an adenosine analog, it may interact with adenosine receptors, which are known to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][14] Activation or inhibition of these pathways can affect cell proliferation, survival, and apoptosis.



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Hypothetical Signaling Pathway

Disclaimer

The experimental data and signaling pathways described in these application notes are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the specific biological activities and mechanisms of action of **N6,N6-**

Dimethyl-xylo-adenosine. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. All research should be conducted in accordance with institutional and national guidelines.

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